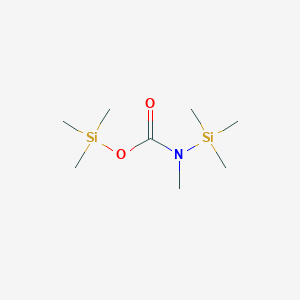![molecular formula C9H12Cl2O2 B14669121 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane] CAS No. 38334-85-9](/img/structure/B14669121.png)
7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane]: is a complex organic compound characterized by its unique spiro structure, which includes a bicycloheptane ring fused with a dioxolane ring. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane] typically involves the reaction of a suitable bicycloheptane derivative with a dioxolane precursor under controlled conditions. The reaction often requires the presence of a chlorinating agent to introduce the dichloro functionality. Common reagents include thionyl chloride or phosphorus pentachloride, and the reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane] undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the chlorine atoms or to alter the oxidation state of the compound.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with a nucleophile like methoxide can yield a methoxy derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology and Medicine: In biological and medical research, this compound is studied for its potential as a pharmacophore. Its stability and reactivity make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: In industrial applications, 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane] is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane] involves its interaction with molecular targets through its reactive chlorine atoms and spiro structure. These interactions can lead to the formation of covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. The pathways involved often include nucleophilic substitution or addition reactions, depending on the specific target and conditions.
Comparación Con Compuestos Similares
7,7-Dibromospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane]: Similar in structure but with bromine atoms instead of chlorine.
7,7-Difluorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane]: Contains fluorine atoms, offering different reactivity and stability.
7,7-Diiodospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane]: Iodine atoms provide unique reactivity compared to chlorine.
Uniqueness: 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane] is unique due to the specific reactivity of its chlorine atoms, which allows for a wide range of chemical modifications. Its stability and structural features make it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
38334-85-9 |
|---|---|
Fórmula molecular |
C9H12Cl2O2 |
Peso molecular |
223.09 g/mol |
Nombre IUPAC |
7',7'-dichlorospiro[1,3-dioxolane-2,3'-bicyclo[4.1.0]heptane] |
InChI |
InChI=1S/C9H12Cl2O2/c10-9(11)6-1-2-8(5-7(6)9)12-3-4-13-8/h6-7H,1-5H2 |
Clave InChI |
DPSUJCHTHHBNNH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC3C1C3(Cl)Cl)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


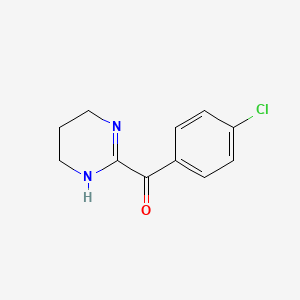
![[(Cyanocarbonyl)amino]methane](/img/structure/B14669051.png)
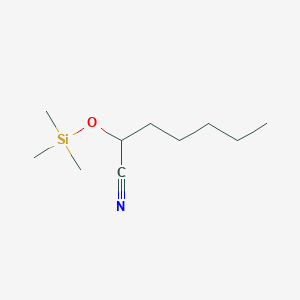
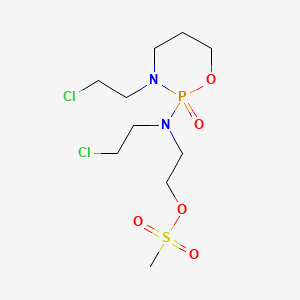
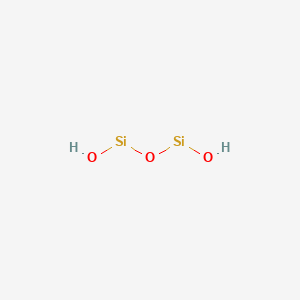
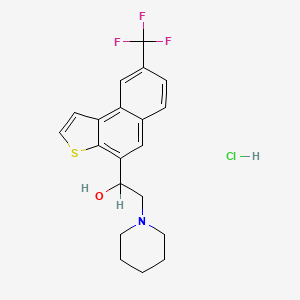
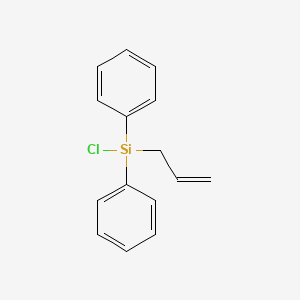
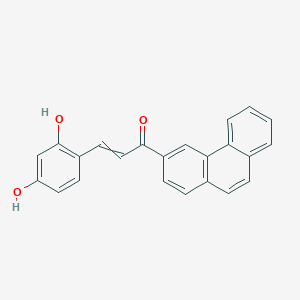
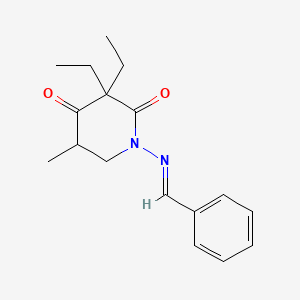

![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)
![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)
